molecular formula C9H20OS B15450265 2-Pentanol, 5-[(1,1-dimethylethyl)thio]- CAS No. 62296-24-6

2-Pentanol, 5-[(1,1-dimethylethyl)thio]-

Cat. No.: B15450265
CAS No.: 62296-24-6
M. Wt: 176.32 g/mol
InChI Key: BELMYXQYGHJGJC-UHFFFAOYSA-N
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Description

2-Pentanol, 5-[(1,1-dimethylethyl)thio]- is a thioether-substituted pentanol derivative characterized by a tert-butylthio (-S-C(CH₃)₃) group at the 5-position of the pentanol backbone. While direct studies on this specific compound are scarce, analogs with similar substituents have been explored for applications ranging from kinase inhibition to industrial chemical intermediates .

Properties

CAS No.

62296-24-6

Molecular Formula

C9H20OS

Molecular Weight

176.32 g/mol

IUPAC Name

5-tert-butylsulfanylpentan-2-ol

InChI

InChI=1S/C9H20OS/c1-8(10)6-5-7-11-9(2,3)4/h8,10H,5-7H2,1-4H3

InChI Key

BELMYXQYGHJGJC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCSC(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

A. Cyclin-Dependent Kinase Inhibitors (e.g., BMS-387032) The compound N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032) shares the tert-butylthio group with 2-Pentanol, 5-[(1,1-dimethylethyl)thio]- but differs in its heterocyclic backbone. In BMS-387032, the tert-butylthio moiety enhances binding affinity to kinase targets by introducing steric hindrance and lipophilic interactions. Comparative analysis suggests that the tert-butylthio group in 2-Pentanol, 5-[(1,1-dimethylethyl)thio]- may similarly influence solubility and bioavailability, though its alcohol backbone likely reduces membrane permeability compared to BMS-387032’s heterocyclic structure .

B. Propanoic Acid Derivatives (e.g., PMN P–10–266) The compound propanoic acid, 3-(dodecylthio)-, 2-(1,1-dimethylethyl)-4-[[5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl]thio]-5-methylphenyl ester (CAS 69075–62–3) features multiple tert-butylthio and phenolic groups. This highlights a key distinction: 2-Pentanol, 5-[(1,1-dimethylethyl)thio]-’s simpler structure may reduce regulatory scrutiny but also limit its utility in high-volume applications .

Thioether-Containing Alcohols

A. 5-Amino-2,2-Dimethylpentanol While lacking a thioether group, 5-amino-2,2-dimethylpentanol shares the pentanol backbone with the target compound. The amino group in this analog enhances water solubility and reactivity in peptide coupling reactions, whereas the tert-butylthio group in 2-Pentanol, 5-[(1,1-dimethylethyl)thio]- prioritizes lipophilicity, suggesting divergent applications in drug delivery vs. hydrophobic intermediate synthesis .

B. Trifluoromethylthio Derivatives Compounds like 2-Azetidinecarboxamide,N-hydroxy-1-[4-pentyl-3-[(trifluoromethyl)thio]benzoyl]- (mentioned in ) replace the tert-butylthio group with a trifluoromethylthio (-S-CF₃) substituent. The CF₃ group increases electronegativity and metabolic stability compared to the tert-butyl group, which may render 2-Pentanol, 5-[(1,1-dimethylethyl)thio]- less resistant to oxidative degradation but more synthetically accessible .

Research Findings and Limitations

  • Synthetic Accessibility: The tert-butylthio group in 2-Pentanol, 5-[(1,1-dimethylethyl)thio]- can be introduced via nucleophilic substitution reactions, similar to methods used for BMS-387032 .
  • Toxicity Profile : Thioethers like PMN P–10–266 exhibit variable toxicity depending on substitution patterns; the tert-butyl group may mitigate reactivity-related toxicity compared to smaller thioethers .
  • Knowledge Gaps: No direct studies on the target compound’s pharmacokinetics or environmental impact exist.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Pentanol, 5-[(1,1-dimethylethyl)thio]-?

  • Methodology : The compound can be synthesized via nucleophilic substitution at the 5-position of 2-pentanol using tert-butylthiol under controlled alkaline conditions. Catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in polar aprotic solvents (e.g., DMF) . Alternatively, thiol-ene "click" chemistry may be employed for regioselective thioether bond formation, as seen in structurally similar tert-butylthio derivatives .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation. Purification typically involves column chromatography with silica gel and non-polar eluents.

Q. How can the structural integrity of 2-Pentanol, 5-[(1,1-dimethylethyl)thio]- be confirmed post-synthesis?

  • Methodology : Use 1^1H and 13^{13}C NMR to verify the tert-butylthio group (δ ~1.3 ppm for 9H singlet in 1^1H NMR) and hydroxyl proton (δ ~1.5 ppm, broad). 2D NMR (e.g., HSQC, HMBC) resolves coupling between the thioether sulfur and adjacent carbons. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 204.15) .

Q. What are the stability challenges for this compound under ambient conditions?

  • Methodology : The tert-butylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA monitoring. Store under inert gas (N2_2/Ar) at −20°C in amber vials to mitigate degradation .

Advanced Research Questions

Q. How does the tert-butylthio substituent influence the compound’s reactivity in catalytic systems?

  • Methodology : Perform kinetic studies using model reactions (e.g., esterification, oxidation). Compare rate constants with unsubstituted 2-pentanol. The bulky tert-butyl group may sterically hinder nucleophilic attack at the β-carbon, as observed in analogous thioether systems . DFT calculations (e.g., Gaussian 16) can map steric and electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data for thioether-containing alcohols?

  • Methodology : Re-evaluate assay conditions (e.g., solvent polarity, pH). For example, antimicrobial activity discrepancies may arise from solubility differences in aqueous vs. DMSO-based media. Use standardized protocols (CLSI guidelines) and include positive controls (e.g., chloramphenicol) .

Q. How can computational modeling predict metabolic pathways for this compound?

  • Methodology : Employ in silico tools like SwissADME or MetaCore to simulate Phase I/II metabolism. Focus on hydroxylation (CYP450 enzymes) and glutathione conjugation (GST-mediated). Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Methodological & Safety Considerations

Q. What analytical techniques differentiate degradation products of 2-Pentanol, 5-[(1,1-dimethylethyl)thio]-?

  • Methodology : Use GC-MS or LC-TOF to identify sulfoxides (m/z +16) and sulfones (m/z +32). Compare fragmentation patterns with authentic standards. For quantification, develop a validated UPLC method with a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical for handling this compound?

  • Methodology : Follow GHS guidelines (UN GHS Rev. 8): Use PPE (nitrile gloves, safety goggles) and work in a fume hood. The compound may release toxic sulfur oxides upon combustion. Emergency procedures include ethanol rinses for dermal exposure and activated charcoal for ingestion .

Tables

Key Physicochemical Properties Value Source
Molecular FormulaC9_9H20_{20}OS
Boiling Point~280–284°C (est.)
logP (Octanol-Water)3.2 (Predicted)

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